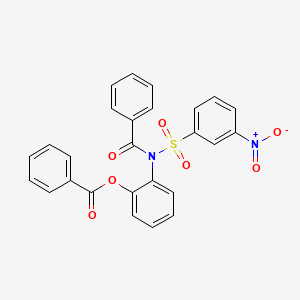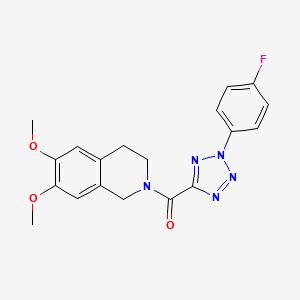
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule Structurally, it's composed of an isoquinoline derivative and a tetrazole moiety, connected by a methanone bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials
6,7-Dimethoxy-1-tetralone
4-Fluorophenylhydrazine
Sodium azide
Steps
Step 1: : Condensation of 6,7-Dimethoxy-1-tetralone with ammonium acetate to form 6,7-dimethoxy-3,4-dihydroisoquinoline.
Step 2: : Diazotization of 4-Fluorophenylhydrazine followed by reaction with sodium azide to form 2-(4-fluorophenyl)-2H-tetrazole.
Step 3: : Coupling of the two intermediate compounds through a methylene bridge formation, typically using methanone as the linking reagent.
Industrial Production Methods
Industrial production usually follows similar synthetic routes but with optimized conditions for higher yields and purity:
Large-scale reactors for controlled temperature and pressure conditions.
Enhanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methylene bridge, leading to potential oxidative derivatives.
Reduction: : Reduction can occur, especially at the isoquinoline ring, yielding reduced isoquinoline derivatives.
Substitution: : Substitution reactions can take place at the fluorophenyl or methoxy groups, resulting in various substituted products.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Various alkyl or aryl halides for substitution reactions under basic or acidic conditions.
Major Products
Oxidative products at the methylene bridge.
Reduced isoquinoline derivatives.
Substituted derivatives at the fluorophenyl or methoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Material Science: : Building block in the synthesis of advanced materials.
Biology
Enzyme Inhibitors: : Potential for designing enzyme inhibitors due to its complex structure.
Bioactive Compounds: : Basis for synthesizing bioactive molecules with medicinal properties.
Medicine
Drug Design: : Template for the development of novel pharmaceuticals, especially in oncology and neurology.
Diagnostic Agents: : Precursors for imaging agents in diagnostic medicine.
Industry
Chemical Synthesis: : Intermediates in the production of fine chemicals.
Pharmaceutical Manufacturing: : Precursor for various drug molecules.
Wirkmechanismus
Molecular Targets and Pathways
Enzymatic Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, altering enzymatic activity.
Signal Transduction: : Modulates signal transduction pathways by interacting with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone lies in its combination of an isoquinoline and a tetrazole ring, providing a unique pharmacophore.
Similar Compounds
(6,7-dimethoxy-1-tetralone): : Lacks the tetrazole moiety.
(4-fluorophenylhydrazine): : Only the precursor, lacks the full structure.
Isoquinoline derivatives: : Broad class but without the specific functional groups combined in this compound.
Each of these related compounds lacks the precise combination of functional groups that endow this compound with its unique properties and applications. The tailored structure allows for specific interactions in chemical reactions and biological systems.
That's it! What should we tackle next?
Eigenschaften
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c1-27-16-9-12-7-8-24(11-13(12)10-17(16)28-2)19(26)18-21-23-25(22-18)15-5-3-14(20)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLDYUNDRHTDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
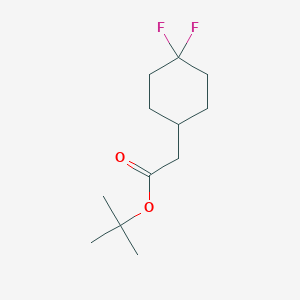
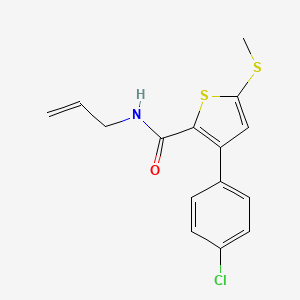
![2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2702524.png)
![N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2702525.png)
![N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2702527.png)
![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2702528.png)
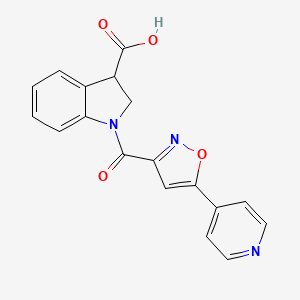
![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2702531.png)
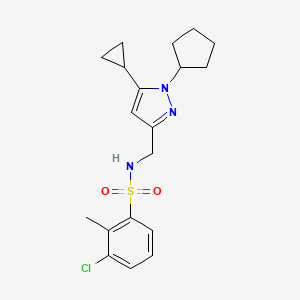
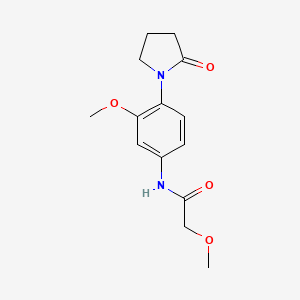
![8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2702537.png)
![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/new.no-structure.jpg)

